The Chemical Architecture of Roburin A: A Technical Guide
The Chemical Architecture of Roburin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roburin A, a prominent ellagitannin found in the heartwood of oak species such as Quercus robur and Quercus petraea, has garnered significant scientific interest due to its antioxidant properties and potential health benefits. As a complex dimeric compound, a thorough understanding of its chemical structure is paramount for research and development. This technical guide provides a comprehensive overview of the chemical structure of Roburin A, supported by quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its biological significance.
Chemical Structure and Properties of Roburin A
Roburin A is a C-glycosidic ellagitannin dimer. Its structure is formed from two vescalagin (B1683822) monomer units.[1] The linkage is believed to be an ether bond between the hexahydroxydiphenoyl (HHDP) group of one vescalagin unit and the nonahydroxytriphenoyl group of the second unit.[1] This complex arrangement gives rise to a large and highly hydroxylated molecule with a significant potential for hydrogen bonding and interaction with biological macromolecules.
Physicochemical and Spectrometric Data
The structural elucidation of Roburin A has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides precise mass determination, while 2D NMR techniques have been instrumental in establishing the connectivity of the complex ring systems.
| Property | Value | Source |
| Chemical Formula | C₈₂H₅₀O₅₁ | [2] |
| Molecular Weight | 1851.24 g/mol | [2][3] |
| CAS Number | 132864-75-6 | [2][4] |
| IUPAC Name | (1S,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-15-[(1S,2S,20S,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-4,17,22,40,44-pentaoxo-3,18,21,41,43-pentaoxanonacyclo[27.13.3.1³⁸,⁴².0²,²⁰.0⁵,¹⁰.0¹¹,¹⁶.0²³,²⁸.0³³,⁴⁵.0³⁴,³⁹]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaen-46-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.1³⁸,⁴².0²,²⁰.0⁵,¹⁰.0¹¹,¹⁶.0²³,²⁸.0³³,⁴⁵.0³⁴,³⁹]hexatetraconta-5,7,9,11(16),12,14,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | [5] |
| Mass Spectrometry (ESI-MS) | m/z 1849.1241 [M-H]⁻ (singly charged), m/z 924.5620 [M-2H]²⁻ (doubly charged) | [6] |
| Key MS/MS Fragments | m/z 933, 915, 301 |
Experimental Protocols
Isolation and Purification of Roburin A from Oak Wood
This protocol outlines a general procedure for the extraction and isolation of Roburin A from oak wood shavings.
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Extraction:
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Oak wood shavings are macerated in an aqueous ethanol (B145695) or acetone (B3395972) solution (e.g., 70% acetone) at room temperature for 24-48 hours.
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The resulting extract is filtered to remove solid wood particles.
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The organic solvent is removed under reduced pressure using a rotary evaporator, yielding a crude aqueous extract.
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Liquid-Liquid Partitioning:
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The crude aqueous extract is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids, chlorophylls, and smaller phenolic compounds. The ellagitannin fraction, including Roburin A, remains predominantly in the aqueous phase.
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Chromatographic Purification:
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The concentrated aqueous extract is subjected to column chromatography on a Sephadex LH-20 resin, using a stepwise gradient of ethanol in water to separate compounds based on their size and polarity.
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Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Fractions enriched with Roburin A are pooled and may require further purification using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) in water containing a small amount of acid (e.g., 0.1% formic acid).
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Purity Assessment:
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The purity of the isolated Roburin A is confirmed by analytical HPLC-DAD (Diode Array Detection) and LC-MS.
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Structural Characterization by LC-MS/MS
This protocol describes the analysis of Roburin A using liquid chromatography coupled with tandem mass spectrometry.
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Chromatographic Separation:
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An analytical C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is used.
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The mobile phase typically consists of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
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A linear gradient is run from a low to a high percentage of solvent B over 20-30 minutes to elute the analytes.
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The flow rate is maintained at approximately 0.2-0.4 mL/min.
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Mass Spectrometry Analysis:
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An electrospray ionization (ESI) source is used in negative ion mode.
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For full scan analysis (MS1), the mass range is set to m/z 100-2000.
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For tandem mass spectrometry (MS/MS), the doubly charged precursor ion of Roburin A (m/z 924.56) is selected for fragmentation.
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Collision-induced dissociation (CID) is performed using argon as the collision gas, with optimized collision energy to generate characteristic fragment ions (e.g., m/z 933, 915, 301).
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In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol details a common method for assessing the free radical scavenging activity of Roburin A.
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Preparation of Reagents:
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A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).
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A series of dilutions of the isolated Roburin A are prepared in methanol.
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Assay Procedure:
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In a 96-well microplate, a small volume (e.g., 50 µL) of each Roburin A dilution is mixed with a larger volume (e.g., 150 µL) of the DPPH solution.
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The plate is incubated in the dark at room temperature for 30 minutes.
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The absorbance is measured at approximately 517 nm using a microplate reader.
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A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) are included.
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Data Analysis:
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The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the Roburin A sample.
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The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of Roburin A.
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Biological Activity and Cellular Impact
Roburin A, as a key component of oak wood extracts like Robuvit®, is metabolized by gut microbiota into smaller, bioactive molecules such as urolithins and ellagic acid. These metabolites are absorbed into the bloodstream and have been shown to exert systemic effects. Research suggests that these metabolites can modulate fundamental cellular processes.
The following diagram illustrates the proposed biological impact of Roburin A metabolites on cellular pathways.
Caption: Biological pathway of Roburin A from ingestion to cellular effects.
Conclusion
Roburin A is a structurally complex and biologically significant ellagitannin. Its dimeric nature, derived from two vescalagin units, underpins its chemical properties and interactions. The methodologies outlined in this guide for its isolation and characterization are fundamental for ongoing research. Furthermore, the elucidation of the biological pathways affected by its metabolites continues to open new avenues for its potential application in health and medicine, particularly in areas related to cellular function and antioxidant defense. This guide serves as a foundational resource for professionals engaged in the study and development of natural products.
References
- 1. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ellagitannins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Roburin A - Wikipedia [en.wikipedia.org]
